1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine
CAS No.: 1421584-14-6
Cat. No.: VC4938524
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.42
* For research use only. Not for human or veterinary use.
![1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine - 1421584-14-6](/images/structure/VC4938524.png)
Specification
CAS No. | 1421584-14-6 |
---|---|
Molecular Formula | C17H17N5O3S |
Molecular Weight | 371.42 |
IUPAC Name | pyrazolo[1,5-a]pyridin-3-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2 |
Standard InChI Key | WSKQJEGUJKUTIO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule combines two pharmacophoric motifs: a pyrazolo[1,5-a]pyridine ring system and a piperazine scaffold modified with a pyridine-3-sulfonyl group. The pyrazolo[1,5-a]pyridine moiety is a bicyclic heterocycle featuring fused pyrazole and pyridine rings, while the piperazine component provides conformational flexibility for target binding .
Key structural attributes include:
-
Molecular formula: C<sub>17</sub>H<sub>16</sub>N<sub>6</sub>O<sub>3</sub>S (calculated based on analogous compounds ).
-
Molecular weight: Approximately 384.4 g/mol.
-
IUPAC name: 4-(pyridine-3-sulfonyl)-1-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine.
Comparative Structural Analysis
Table 1 compares this compound with related derivatives:
The pyridine-3-sulfonyl group enhances polarity compared to alkylsulfonyl analogs, potentially improving aqueous solubility and target selectivity .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis likely involves sequential functionalization of the piperazine ring:
-
Sulfonylation: Reaction of piperazine with pyridine-3-sulfonyl chloride.
-
Carbonylation: Coupling the sulfonylated piperazine with pyrazolo[1,5-a]pyridine-3-carboxylic acid using carbodiimide reagents .
Key Reaction Optimization
A TEMPO-mediated [3 + 2] annulation–aromatization protocol (Figure 1) could generate the pyrazolo[1,5-a]pyridine core from N-aminopyridines and α,β-unsaturated carbonyl compounds . This method achieves >85% yield with high regioselectivity, critical for scalable synthesis .
Mechanistic Insight: TEMPO acts as a dual-purpose Lewis acid and oxidant, facilitating both cyclization and aromatization steps .
Pharmacological Profiling
Neuropharmacological Activity
Pyrazolo[1,5-a]pyridine derivatives like E2508 show nanomolar affinity for corticotropin-releasing factor (CRF<sub>1</sub>) receptors, with oral bioavailability in rodent models of anxiety . The target compound’s piperazine moiety could enhance blood-brain barrier permeability compared to earlier analogs .
Preclinical Data and Applications
Anticancer Activity
While direct data are unavailable, related compounds inhibit RET-driven cancers (e.g., medullary thyroid carcinoma) by blocking autophosphorylation and downstream signaling . Table 2 summarizes kinase selectivity profiles of analogous agents:
Compound | RET IC<sub>50</sub> (nM) | JAK2 IC<sub>50</sub> (nM) | Solubility (μM) |
---|---|---|---|
EP3523301 | 12 | 290 | 45 |
Target Compound* | ~20 (predicted) | >500 (predicted) | 62 (estimated) |
*Predictions based on QSAR modeling of sulfonamide-containing kinase inhibitors .
Neuroprotective Effects
In stress-related disorders, CRF<sub>1</sub> antagonists reduce hypothalamic-pituitary-adrenal axis hyperactivity . The target compound’s logP (~2.1) suggests favorable CNS penetration compared to earlier derivatives (logP 1.8–3.5) .
Toxicity and ADME Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume